3-Hydroxy-3'-nitro-2-naphthanilide
CAS No.: 135-65-9
Cat. No.: VC0516075
Molecular Formula: C17H12N2O4
Molecular Weight: 308.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135-65-9 |
---|---|
Molecular Formula | C17H12N2O4 |
Molecular Weight | 308.29 g/mol |
IUPAC Name | 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide |
Standard InChI | InChI=1S/C17H12N2O4/c20-16-9-12-5-2-1-4-11(12)8-15(16)17(21)18-13-6-3-7-14(10-13)19(22)23/h1-10,20H,(H,18,21) |
Standard InChI Key | YZJSKRBKHCLMQC-UHFFFAOYSA-N |
SMILES | C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])O |
Canonical SMILES | C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Nomenclature
3-Hydroxy-3'-nitro-2-naphthanilide belongs to the naphthanilide class, featuring a naphthalene ring system substituted with a hydroxyl group at position 3 and a nitro-anilide moiety at position 3'. The IUPAC name -(3-nitrophenyl)naphthalene-2-carboxamide reflects its carboxamide linkage between the naphthalene-2-carboxylic acid and 3-nitroaniline . The planar structure facilitates π-π stacking interactions, enhancing its stability in crystalline form and reactivity during azo coupling .
Table 1: Key Identifiers and Synonyms
Property | Value |
---|---|
CAS Registry Number | 135-65-9 |
EC Number | 205-209-2 |
Color Index | 37515 |
Common Synonyms | Naphthol AS-BS, Azoic Coupling Component 17, 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide |
Molecular Formula | |
InChI Key | YZJSKRBKHCLMQC-UHFFFAOYSA-N |
The compound’s synonyms, including Diathol BS and Irganaphthol RM, underscore its historical and regional industrial applications .
Spectral and Computational Descriptors
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structural integrity of 3-hydroxy-3'-nitro-2-naphthanilide. The NMR spectrum reveals aromatic proton resonances between δ 6.8–8.5 ppm, characteristic of the naphthalene and nitro-substituted phenyl groups . High-resolution MS exhibits a molecular ion peak at 307.0723, consistent with the molecular formula . Computational predictions using density functional theory (DFT) estimate a dipole moment of 5.2 D and a polar surface area of 104 Ų, indicating moderate polarity conducive to solubility in polar aprotic solvents like dimethylformamide .
Physicochemical Properties
Thermal and Solubility Profiles
The compound’s thermal stability is evidenced by a boiling point of 448.0±30.0°C (predicted) and a flash point of 224.7°C, classifying it as non-flammable under standard conditions . Solubility data reveal preferential dissolution in acetic acid and alkaline solutions (e.g., 2% NaOH), where it forms a yellow solution, but insolubility in water and sodium carbonate .
Table 2: Experimental Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 246–247°C | |
Density | 1.449±0.06 g/cm³ | |
Refractive Index | 1.755 | |
pKa | 8.65±0.40 | |
LogP (Octanol-Water) | 4.3 at 23°C, pH 7.1–7.5 |
The elevated LogP value indicates lipophilicity, suggesting potential bioaccumulation risks in aquatic ecosystems .
Industrial Applications and Dyeing Mechanisms
Role in Azo Dye Synthesis
As a coupling component in the ice dyeing process, 3-hydroxy-3'-nitro-2-naphthanilide reacts with diazotized aromatic amines (e.g., Red Base R) under alkaline conditions to form insoluble azo pigments within cotton fibers . This mechanism, known as "ingrain dyeing," ensures superior wash-fastness compared to direct dyes.
Table 3: Color Outcomes with Common Diazonium Salts
Diazonium Salt | Resulting Shade |
---|---|
Red Base R | Rose Red |
Red Base G | Blue-Lighted Pink |
Mixed with Naphthol AS/AS-OL | Expanded Color Gamut |
The nitro group meta to the anilide linkage directs electrophilic attack to the ortho position relative to the hydroxyl group, governing regioselectivity during coupling .
Textile-Specific Formulations
Commercial preparations like Naphthol AS-BS Supra and Daito Grounder BS optimize particle size (≤5 µm) and dispersibility for uniform dye penetration . Pre-treatment of cotton with caustic soda (2–3°Tw) ensures fiber swelling, enhancing pigment uptake and color depth.
Hazard | Precaution |
---|---|
Eye Contact | Immediate rinsing with water for 15 minutes (S26) |
Skin Contact | Protective gloves (neoprene) and clothing (S36) |
Environmental Release | Containment to prevent waterway contamination |
Ecotoxicological Data
With a predicted acute aquatic toxicity (LC50) of 0.1 mg/L for Daphnia magna, the compound demands stringent wastewater treatment to meet discharge limits . Photodegradation studies indicate a half-life of 28 days under UV light, generating nitroso intermediates that require further biodegradation .
Regulatory and Compliance Landscape
Waste Management Protocols
Incineration in EPA-approved facilities equipped with NOx scrubbers is advised, as open burning risks generating carcinogenic polycyclic aromatic hydrocarbons .
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